molecular formula C23H26N2O4S B3579149 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE

Cat. No.: B3579149
M. Wt: 426.5 g/mol
InChI Key: YJKYAQCXNMDHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a naphthalene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is first prepared and then functionalized with the 2,5-dimethoxyphenylmethyl group and the naphthalene-2-sulfonyl group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dichloromethane to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

Scientific Research Applications

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methoxy and sulfonyl groups allows for specific interactions with the active sites of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-1-SULFONYL)PIPERAZINE
  • **1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-CARBONYL)PIPERAZINE

Uniqueness

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(NAPHTHALENE-2-SULFONYL)PIPERAZINE is unique due to the specific positioning of the sulfonyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-28-21-8-10-23(29-2)20(15-21)17-24-11-13-25(14-12-24)30(26,27)22-9-7-18-5-3-4-6-19(18)16-22/h3-10,15-16H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYAQCXNMDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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